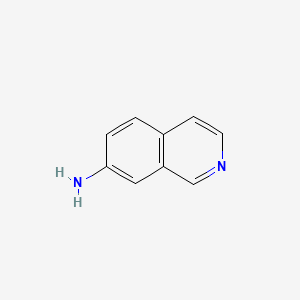

Isoquinolin-7-amine

Description

BenchChem offers high-quality Isoquinolin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinolin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUQIQEUWFBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562696 | |

| Record name | Isoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23707-37-1 | |

| Record name | Isoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Isoquinolin-7-amine

An In-depth Technical Guide to the Synthesis of Isoquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to Isoquinolin-7-amine, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the nitration of isoquinoline to form 7-nitroisoquinoline, followed by the reduction of the nitro group to the corresponding amine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Pathway Overview

The most common and efficient is achieved through a two-step process:

-

Nitration of Isoquinoline: Isoquinoline is nitrated to introduce a nitro group onto the aromatic ring. While nitration can occur at various positions, specific reaction conditions can favor the formation of 7-nitroisoquinoline.

-

Reduction of 7-Nitroisoquinoline: The nitro group of 7-nitroisoquinoline is then reduced to an amine group to yield the final product, Isoquinolin-7-amine.

Below is a diagram illustrating this synthetic pathway.

Caption: General synthetic pathway for Isoquinolin-7-amine.

Experimental Protocols

Synthesis of 7-Nitroisoquinoline

The synthesis of 7-nitroisoquinoline is a critical precursor step. Achieving regioselective nitration at the 7-position is key and typically involves controlled reaction conditions.[1]

Reaction:

Caption: Nitration of Isoquinoline to 7-Nitroisoquinoline.

Experimental Procedure:

While specific industrial processes are often proprietary, a general and effective laboratory-scale synthesis can be performed as follows.[1]

-

In a flask equipped with a stirrer and a dropping funnel, carefully add isoquinoline to a cooled mixture of concentrated sulfuric acid.

-

Maintain the temperature while slowly adding a nitrating mixture (e.g., a combination of nitric acid and sulfuric acid).[1] Precise temperature control is crucial to ensure the selective formation of the 7-nitro isomer.[1]

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Upon completion, the reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration.

-

The crude product is then washed and can be further purified by recrystallization to obtain high-purity 7-nitroisoquinoline.[1]

Synthesis of Isoquinolin-7-amine (Reduction of 7-Nitroisoquinoline)

The final step in the synthesis is the reduction of the nitro group of 7-nitroisoquinoline to an amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in the presence of a strong acid.[2]

Reaction:

Caption: Reduction of 7-Nitroisoquinoline to Isoquinolin-7-amine.

Experimental Procedure:

The following protocol is adapted from a literature procedure for the reduction of a similar nitro-dihydroisoquinoline derivative.[2]

-

Dissolve 7-nitroisoquinoline in ethanol in a round-bottom flask.

-

To this solution, add tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Heat the reaction mixture with stirring for a period of time (e.g., 2 hours at 60 °C).[2]

-

After the reaction is complete, pour the mixture onto crushed ice.

-

Basify the aqueous phase with a chilled aqueous sodium hydroxide solution.

-

Extract the product with an organic solvent, such as chloroform.[2]

-

The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure to yield Isoquinolin-7-amine.

Data Presentation

The following table summarizes the key quantitative data for the .

| Step | Reactant | Reagents | Product | Yield | Purity | Reference |

| 1. Nitration | Isoquinoline | HNO₃ / H₂SO₄ | 7-Nitroisoquinoline | Varies | >97% (typical) | [1] |

| 2. Reduction | 7-Nitroisoquinoline | SnCl₂·2H₂O / HCl | Isoquinolin-7-amine | Not specified | Not specified | [2] |

Note: Yields for the nitration step can vary depending on the specific reaction conditions and the formation of other nitro isomers. The purity of commercially available 7-nitroisoquinoline is typically high.[1] The yield for the reduction step, while not explicitly stated for 7-nitroisoquinoline in the provided reference, is generally high for this type of transformation.

Logical Workflow for Synthesis and Purification

The overall workflow from starting materials to the purified final product is depicted below.

Caption: Overall experimental workflow for the .

Conclusion

The is a well-established process that is crucial for the development of new pharmaceuticals and functional materials. The two-step route involving nitration of isoquinoline followed by reduction of the resulting 7-nitroisoquinoline is a reliable and commonly used method. By carefully controlling the reaction conditions, particularly during the nitration step, researchers can achieve good yields and high purity of the desired product. The experimental protocols and data presented in this guide provide a solid foundation for the successful in a laboratory setting.

References

An In-depth Technical Guide to the Molecular Structure of Isoquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Isoquinolin-7-amine, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and drug discovery. Its structure, featuring a fused benzene and pyridine ring system with an amino functional group, serves as a foundational element for a wide range of biologically active molecules.[1] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of Isoquinolin-7-amine. It includes detailed experimental protocols for its synthesis and characterization, and explores its relevance in biological signaling pathways, offering valuable insights for professionals engaged in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

Isoquinolin-7-amine (also known as 7-aminoisoquinoline) is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring at the β and γ positions.[2] The nitrogen atom is located at position 2 of the bicyclic system. The molecule's aromaticity and the presence of a lone pair of electrons on the sp² hybridized nitrogen atom contribute to its basic character.[2] The amino group at the C-7 position significantly influences the molecule's electronic properties and potential for hydrogen bonding.

The core properties of Isoquinolin-7-amine are summarized below.

Table 1: Physicochemical Properties of Isoquinolin-7-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈N₂ | [3] |

| Molecular Weight | 144.17 g/mol | [3][4] |

| IUPAC Name | isoquinolin-7-amine | [3] |

| CAS Number | 23707-37-1 | [3] |

| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2)N | [3] |

| InChI Key | DRGUQIQEUWFBDE-UHFFFAOYSA-N | [3] |

| Appearance | Solid (inferred) | [5] |

| pKa (weak base) | 5.14 (for parent isoquinoline) |[6] |

Table 2: Computed Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 144.068748264 Da | [3] |

| Polar Surface Area | 38.9 Ų | [3] |

| Covalently-Bonded Unit Count | 1 |[3] |

Synthesis and Characterization Protocols

The synthesis of substituted isoquinolines can be achieved through various established methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions.[7][8] A plausible route for synthesizing Isoquinolin-7-amine involves the construction of the isoquinoline core followed by functional group manipulations.

Below is a diagram illustrating a generalized synthetic workflow.

Experimental Protocol: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline

This protocol, adapted from a literature procedure, describes the reduction of a nitro-substituted precursor to an amine, a key step in forming aminoisoquinoline derivatives.[9]

Methodology:

-

Reaction Setup: Dissolve the starting material, 1-methyl-7-nitro-3,4-dihydroisoquinoline (0.500 g, 2.65 mmol), in ethanol (50 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (2.72 g, 4 equivalents) and concentrated hydrochloric acid (32%, 5 mL) to the solution.

-

Reaction Conditions: Stir the mixture at 60 °C for two hours.

-

Workup (Quenching): Pour the reaction mixture onto crushed ice (30 g).

-

Extraction (1): Wash the aqueous mixture with chloroform (2 x 20 mL) to remove non-basic impurities.

-

Basification: Basify the remaining aqueous phase with a chilled aqueous sodium hydroxide solution (4 M).

-

Extraction (2): Extract the basified aqueous phase with chloroform (2 x 20 mL).

-

Isolation: Remove the solvent from the combined organic extracts under reduced pressure to afford the desired amine product.[9]

Experimental Protocol: Melting Point Determination

The melting point is a crucial indicator of a compound's purity. The capillary method is a standard and reliable technique.[5]

Methodology:

-

Sample Preparation: Pack a small amount of finely powdered Isoquinolin-7-amine into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Procedure: Place the capillary tube containing the sample into the heating block of the apparatus.

-

Heating: Heat the sample at a steady rate, typically increasing by 1-2 °C per minute near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[5]

Spectroscopic Data

Table 3: Predicted Spectroscopic Characteristics for Isoquinolin-7-amine

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the bicyclic ring system. A broad singlet corresponding to the -NH₂ protons. |

| ¹³C NMR | Signals in the aromatic region (δ 110-155 ppm) for the nine carbon atoms of the isoquinoline core. The carbon attached to the amino group (C7) will be shifted upfield due to its electron-donating effect.[3][11] |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). C=N and C=C stretching vibrations for the aromatic rings (around 1500-1650 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the exact mass of the compound (144.0687 Da). Fragmentation patterns would be characteristic of the stable isoquinoline ring.[12][13] |

Biological Activity and Signaling Pathways

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural alkaloids like berberine and papaverine, which exhibit a wide range of biological activities.[1][6] Derivatives of isoquinoline are known to possess anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][14][15]

One of the key mechanisms of action for some bioactive isoquinolines is the modulation of critical cellular signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in diseases like cancer and chronic inflammatory conditions.

The diagram below illustrates a generalized mechanism by which an isoquinoline derivative might inhibit the NF-κB signaling pathway.

The potential for Isoquinolin-7-amine and its derivatives to act as inhibitors of kinases (such as IKK) or to intercalate with DNA makes this scaffold a highly attractive starting point for the development of novel therapeutic agents.[5][16]

Conclusion

Isoquinolin-7-amine is a structurally important molecule with a rich chemical profile. Its bicyclic aromatic core, combined with a reactive amino group, provides a versatile platform for synthetic modification. Understanding its fundamental structure, physicochemical properties, and spectroscopic signatures is critical for its application in drug design and materials science. The established biological relevance of the broader isoquinoline family underscores the potential of Isoquinolin-7-amine as a key building block for the discovery of new therapeutic agents targeting a range of human diseases.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Isoquinolin-7-amine | C9H8N2 | CID 14660277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoquinolin-7-amine - CAS:23707-37-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. PubChemLite - Isoquinolin-7-amine (C9H8N2) [pubchemlite.lcsb.uni.lu]

- 13. Isoquinoline [webbook.nist.gov]

- 14. fujc.pp.ua [fujc.pp.ua]

- 15. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Isoquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoquinolin-7-amine, a heterocyclic aromatic compound of significant interest in medicinal chemistry. This document collates available data on its chemical and physical properties, synthesis, and biological activities, with a focus on its potential applications in drug discovery and development.

Core Concepts

Isoquinolin-7-amine belongs to the isoquinoline family, a class of compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The isoquinoline scaffold is a key structural motif in many natural products and synthetic drugs. The presence and position of the amino group on the isoquinoline ring, as in isoquinolin-7-amine, can significantly influence its biological activity.

Chemical and Physical Properties

While specific experimental data for isoquinolin-7-amine is limited in publicly available literature, its properties can be inferred from data on the parent isoquinoline molecule and related derivatives. Isoquinoline is a colorless, hygroscopic liquid with a penetrating odor, and it is a weak base.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| CAS Number | 23707-37-1 | [2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents and dilute acids | Inferred from isoquinoline[1] |

| pKa | 5.14 (for the parent isoquinoline) | [1] |

Synthesis of Isoquinolin-7-amine and Derivatives

The synthesis of isoquinolin-7-amine is not extensively detailed in the readily available literature. However, general methods for the synthesis of isoquinoline derivatives can be adapted. Common synthetic routes to the isoquinoline core include the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[3]

A more specific protocol for a derivative, 7-Amino-1-methyl-3,4-dihydroisoquinoline, has been described and can serve as a template for synthetic strategies targeting the 7-aminoisoquinoline scaffold.

Experimental Protocol: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline

This method involves the reduction of a nitro precursor to the corresponding amine.

Materials:

-

7-Nitro-1-methyl-3,4-dihydroisoquinoline

-

Ethanol

-

Tin(II) chloride dihydrate

-

Hydrochloric acid (32%)

-

Crushed ice

-

Chloroform

-

Aqueous sodium hydroxide (4 M)

Procedure:

-

Dissolve 7-Nitro-1-methyl-3,4-dihydroisoquinoline (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (4 equivalents) and hydrochloric acid to the solution.

-

Stir the reaction mixture at 60 °C for two hours.

-

Pour the reaction mixture onto crushed ice and wash with chloroform.

-

Basify the aqueous phase with chilled aqueous sodium hydroxide.

-

Extract the aqueous phase with chloroform.

-

The combined organic extracts will contain the desired 7-Amino-1-methyl-3,4-dihydroisoquinoline.[3]

The following diagram illustrates a generalized workflow for the synthesis of a 7-aminoisoquinoline derivative.

Biological Activity and Potential Applications

While direct and extensive biological data for isoquinolin-7-amine is scarce, the broader isoquinoline class of molecules exhibits a wide range of pharmacological activities. Derivatives of isoquinoline have shown promise as anticancer, antibacterial, and kinase-inhibiting agents.

Kinase Inhibition

Isoquinoline derivatives have been investigated as inhibitors of various kinases. For instance, 6-substituted isoquinolin-1-amine derivatives have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-I).[4] ROCK is a serine/threonine kinase that plays a crucial role in cell adhesion, motility, and contraction, making it a target for various diseases, including cancer and cardiovascular disorders.

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of substrate proteins.

Opioid Receptor Modulation

A closely related derivative, 2-(isoquinolin-7-yl)ethanamine, has been shown to interact with opioid receptors. This suggests that isoquinolin-7-amine itself could be a scaffold for developing modulators of the opioid system.

| Receptor | Ki (nM) | Activity Profile |

| µ-Opioid | 720 ± 55 | Partial Agonist |

| δ-Opioid | 310 ± 28 | Weak Antagonist |

| κ-Opioid | 2450 ± 210 | - |

| Data for 2-(isoquinolin-7-yl)ethanamine[5] |

Monoamine Oxidase Inhibition

The same derivative, 2-(isoquinolin-7-yl)ethanamine, also exhibits inhibitory activity against Monoamine Oxidase A (MAO-A) with a Ki of approximately 7 µM.[5] MAO-A is an enzyme involved in the breakdown of neurotransmitters like serotonin and norepinephrine, and its inhibition can have antidepressant effects.

Antibacterial and Anticancer Potential

Various isoquinoline derivatives have demonstrated antibacterial and anticancer properties. For example, certain tricyclic isoquinoline derivatives have shown activity against Gram-positive bacteria, including Staphylococcus aureus.[3] Additionally, some 3-aminoisoquinolin-1(2H)-one derivatives have been evaluated as potential anticancer agents.

Future Directions

Isoquinolin-7-amine represents an under-explored molecule with significant potential for drug discovery. The available data on its derivatives suggest that it could serve as a valuable scaffold for the development of novel therapeutics targeting a range of diseases. Future research should focus on:

-

Developing efficient and scalable synthetic routes to isoquinolin-7-amine to enable further investigation.

-

Conducting comprehensive biological screening to identify its primary molecular targets.

-

Performing structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific targets.

-

Investigating its mechanism of action in relevant cellular and in vivo models.

This technical guide provides a foundation for researchers and drug development professionals to explore the potential of isoquinolin-7-amine and its derivatives in the quest for new and effective medicines.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Isoquinolin-7-amine | C9H8N2 | CID 14660277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2-(Isoquinolin-7-yl)ethanamine [smolecule.com]

An In-depth Technical Guide to the Physicochemical Properties of Aminoisoquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group to this heterocyclic system creates aminoisoquinolines, a class of compounds with significant therapeutic potential. Their utility spans various targets, including but not limited to, inhibitors of poly(ADP-ribose) polymerase (PARP), kinases, and various receptors.[1][2] The physicochemical properties of these molecules, such as their acidity (pKa), lipophilicity (logP), solubility, and melting point, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.[3] Understanding and optimizing these properties is a cornerstone of modern drug discovery and development. This guide provides a comprehensive overview of the core physicochemical properties of aminoisoquinolines, details the experimental protocols for their determination, and illustrates their relevance in biological systems.

Core Physicochemical Properties

The position of the amino substituent on the isoquinoline ring significantly influences the electronic distribution and intermolecular interactions, thereby governing the molecule's physicochemical characteristics. These properties are not static and are highly dependent on the specific isomer.

Acidity and Basicity (pKa)

The pKa value reflects the ionization state of a molecule at a given pH. For aminoisoquinolines, the basicity of the amino group and the ring nitrogen is a key factor in their interaction with biological targets and their absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the parent isoquinoline is 5.14.[4] The addition of an electron-donating amino group generally increases the basicity. For instance, 1-aminoisoquinoline has a pKa of 7.62, indicating it is a stronger base than isoquinoline.[5] In contrast, 3-aminoisoquinoline is a considerably weaker base than 1-aminoisoquinoline.[6] This difference is attributed to the varied contribution of resonance structures.[6]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its binding to plasma proteins.[3] A balanced logP is often crucial for oral bioavailability and reaching intracellular targets. According to Lipinski's "rule of five," a successful drug candidate should ideally have a logP value not greater than 5.[7][8] For non-ionizable compounds, logP is constant, while for ionizable molecules like aminoisoquinolines, the distribution coefficient (logD) is pH-dependent and more physiologically relevant.[7][8]

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.[9] Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations.[10] The solubility of aminoisoquinolines is influenced by factors such as their crystal lattice energy (reflected in the melting point) and their ability to form hydrogen bonds with water.[9] For example, 5-aminoisoquinoline is reported to be water-soluble, a beneficial property for a pharmacological tool.[1] The solubility of aminoquinolines, a related class, is known to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the amine group.[11]

Melting Point (MP)

The melting point is an indicator of the purity and the strength of the crystal lattice of a compound. A higher melting point generally suggests stronger intermolecular forces, which can correlate with lower solubility.

Data Presentation: Physicochemical Properties of Aminoisoquinoline Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Predicted logP | Solubility |

| Isoquinoline (Parent) | 119-65-3 | C₉H₇N | 129.16 | 26-28[4] | 5.14[4] | 2.14[12] | Low solubility in water[13] |

| 1-Aminoisoquinoline | 1532-84-9 | C₉H₈N₂ | 144.17 | 122-124[5][14] | 7.62[5] | - | - |

| 3-Aminoisoquinoline | 25475-67-6 | C₉H₈N₂ | 144.17 | 174-178[15] | - | - | - |

| 5-Aminoisoquinoline | 1125-60-6 | C₉H₈N₂ | 144.17 | 128[16][17] | - | 1.4[16] | 1.4 µg/mL (at pH 7.4)[16] |

| 6-Aminoisoquinoline | 23687-26-5 | C₉H₈N₂ | 144.17 | - | - | 1.6[18] | - |

| 8-Aminoisoquinoline | 23687-27-6 | C₉H₈N₂ | 144.17 | 155-157[19] | 6.20 (Predicted)[19] | - | - |

Experimental Protocols

Accurate determination of physicochemical properties is essential for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. Standardized protocols ensure data reproducibility and reliability.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[20][21]

Methodology:

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[22][23]

-

Solution Preparation:

-

Prepare a 0.1 M solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).[22][23]

-

Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[22][23]

-

Dissolve the aminoisoquinoline sample to prepare a solution of approximately 1 mM.[22][23] A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[20][22]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[22][23]

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with the measurement.[22]

-

Make the solution acidic (pH 1.8-2.0) with the 0.1 M HCl.[22][23]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.[22]

-

Continuously monitor and record the pH after each addition, allowing the reading to stabilize.[22][23]

-

Continue the titration until the pH reaches approximately 12-12.5.[22][23]

-

-

Data Analysis:

Determination of logP/logD by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining lipophilicity due to its direct measurement of the partition coefficient.[7][8][24]

Methodology:

-

Phase Preparation:

-

Sample Preparation:

-

Partitioning:

-

Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer phases.

-

Shake the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning between the two phases.[25]

-

Allow the mixture to stand undisturbed overnight (approx. 16 hours) for complete phase separation.[25] Emulsion formation can be a challenge, especially for highly lipophilic compounds.[25]

-

-

Analysis:

-

Calculation:

-

The logP (or logD at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

-

Determination of Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess how quickly a compound precipitates from a solution when diluted from a DMSO stock.[9][10]

Methodology (Direct UV Assay):

-

Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 20 mM).[27]

-

Assay Plate Preparation:

-

Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[28]

-

Add the aqueous buffer (e.g., PBS) to each well to achieve the desired final compound concentration.[28] The final DMSO concentration is typically kept low (e.g., <1%) to minimize its effect on solubility.

-

-

Incubation and Mixing:

-

Thoroughly mix the contents of the plate.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[28]

-

-

Separation and Measurement:

-

Quantification:

-

Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared from the DMSO stock solution.[29]

-

Mandatory Visualizations

Biological Context: PARP Inhibition Signaling Pathway

Many aminoisoquinoline derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[1][30] In cancer cells with defects in homologous recombination repair (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during replication, resulting in synthetic lethality and targeted cell death.[31][32]

Caption: PARP inhibition by aminoisoquinolines in HR-deficient cells.

Experimental Workflow: Physicochemical Profiling

A logical workflow is crucial for the efficient characterization of novel aminoisoquinoline derivatives in a drug discovery setting. This process involves sequential assessment of key properties to inform decisions on which compounds to advance.

Caption: Workflow for physicochemical characterization of aminoisoquinolines.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline [pharmaguideline.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. 1532-84-9 CAS MSDS (1-Aminoisoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. 1-Aminoisoquinoline 99 1532-84-9 [sigmaaldrich.com]

- 15. 3-Aminoisoquinoline 97 25475-67-6 [sigmaaldrich.com]

- 16. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CAS Common Chemistry [commonchemistry.cas.org]

- 18. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chembk.com [chembk.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 26. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 28. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 29. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 30. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Systems approach to rational combination therapy: PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoquinolin-7-amine

CAS Number: 23707-37-1

This technical guide provides a comprehensive overview of isoquinolin-7-amine, a significant heterocyclic aromatic compound. The isoquinoline scaffold is a prominent motif in a wide array of natural products and synthetic compounds that exhibit important biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols associated with isoquinolin-7-amine and its derivatives.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for isoquinolin-7-amine, including its computed physicochemical properties and characteristic spectral information.

Table 1: Physicochemical Properties of Isoquinolin-7-amine

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | PubChem[2] |

| Molecular Weight | 144.17 g/mol | PubChem[2] |

| CAS Number | 23707-37-1 | PubChem[2] |

| XLogP3 | 1.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Exact Mass | 144.068748264 Da | PubChem[2] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[2] |

| Heavy Atom Count | 11 | PubChem[2] |

Table 2: Predicted Spectroscopic Data for Isoquinolin-7-amine

| Spectroscopy Type | Predicted Wavenumber/Chemical Shift | Description |

| Infrared (IR) Spectroscopy | 3300 - 3500 cm⁻¹ (sharp) | N-H stretch of the primary amine.[1] |

| 1620 - 1650 cm⁻¹ | C=N stretch within the pyridine ring.[1] | |

| 1450 - 1600 cm⁻¹ | C=C stretch of the aromatic rings.[1] | |

| ¹H NMR Spectroscopy | ~2.3-3.0 ppm | Protons on carbons adjacent to the amine group may be deshielded.[3] |

| ~0.5-5.0 ppm | Hydrogens attached to the amine nitrogen.[3] | |

| ¹³C NMR Spectroscopy | 10 - 65 ppm | Carbons directly attached to the nitrogen atom.[3] |

Synthesis and Experimental Protocols

Proposed Synthesis of Isoquinolin-7-amine

A common strategy for synthesizing substituted isoquinolines involves the Bischler–Napieralski or a similar cyclization reaction.[4][5] A potential route to isoquinolin-7-amine could start from a suitably substituted phenethylamine derivative.

dot

Caption: Proposed synthetic workflow for Isoquinolin-7-amine.

Experimental Protocol: Synthesis of a 7-Substituted Isoquinoline Derivative

The following protocol is adapted from a literature procedure for the synthesis of 7-amino-1-methyl-3,4-dihydroisoquinoline and can be modified for the synthesis of isoquinolin-7-amine.[4]

Materials:

-

7-Nitro-1-methyl-3,4-dihydroisoquinoline (or a similar precursor)

-

Ethanol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed ice

-

Chloroform

-

Aqueous Sodium Hydroxide (NaOH), 4M

Procedure:

-

Dissolve the 7-nitro-isoquinoline precursor in ethanol in a round-bottom flask.[4]

-

To this solution, add tin(II) chloride dihydrate and concentrated hydrochloric acid.[4]

-

Stir the reaction mixture at 60 °C for two hours.[4]

-

Pour the reaction mixture onto crushed ice and wash with chloroform.[4]

-

Basify the aqueous phase with a chilled aqueous solution of sodium hydroxide.[4]

-

Extract the product with chloroform.[4]

-

Combine the organic extracts, wash with water and brine, and then dry over an anhydrous salt (e.g., potassium carbonate).[4]

-

Remove the solvent under reduced pressure to obtain the crude amine product.[4]

-

Further purification can be achieved through column chromatography.

Biological Activity and Potential Applications

Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[6][7]

Anticancer Potential

Derivatives of 3-aminoisoquinolin-1(2H)-one have shown inhibitory activity against various cancer cell lines.[1][8] The mechanism of action for related compounds often involves the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases or the PI3K/Akt pathway.[1][9]

dot

Caption: Potential inhibition of a generic RTK signaling pathway.

Antimicrobial Activity

Certain isoquinoline derivatives have demonstrated antibacterial properties against Gram-positive pathogens.[4] The planar and highly conjugated structure of isoquinoline-based compounds may interfere with bacterial cell wall synthesis.[4]

Other Potential Applications

Isoquinoline derivatives are also explored for their use as:

-

Fluorescent sensors and probes in biological imaging.[6][10]

-

Corrosion inhibitors.[6]

-

Components in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[6]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of isoquinoline derivatives.

Cytotoxicity Screening (MTT Assay)

This protocol is for determining the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[12]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Isoquinoline derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.[12]

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

-

Prepare serial dilutions of the isoquinoline derivative in culture medium and add to the wells.[12]

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.[12]

-

Shake the plate gently to ensure complete dissolution.[12]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Isoquinolin-7-amine | C9H8N2 | CID 14660277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 8. fujc.pp.ua [fujc.pp.ua]

- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Isoquinolin-7-amine and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-7-amine, a key heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry. Its structure, a fusion of a benzene and a pyridine ring with an amino group at the 7-position, provides a versatile platform for the development of novel therapeutic agents. The isoquinoline core is a common motif in a wide array of natural products and synthetic molecules with significant biological activities. This technical guide provides a comprehensive overview of isoquinolin-7-amine, including its chemical identity, synthesis, physicochemical properties, and its burgeoning role in drug discovery, with a particular focus on its potential in oncology.

IUPAC Name: isoquinolin-7-amine

Synonyms: 7-Aminoisoquinoline, 7-ISOQUINOLINAMINE, Isoquinolin-7-ylamine

Physicochemical Properties

A thorough understanding of the physicochemical properties of isoquinolin-7-amine is fundamental for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | PubChem CID: 14660277 |

| Molecular Weight | 144.17 g/mol | PubChem CID: 14660277 |

| CAS Number | 23707-37-1 | PubChem CID: 14660277 |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | 1.6 | PubChem CID: 14660277 |

| Hydrogen Bond Donors | 1 | PubChem CID: 14660277 |

| Hydrogen Bond Acceptors | 2 | PubChem CID: 14660277 |

| Rotatable Bond Count | 0 | PubChem CID: 14660277 |

Synthesis of Isoquinolin-7-amine and Derivatives

The synthesis of isoquinolin-7-amine can be achieved through various synthetic routes. A common and effective method involves the reduction of 7-nitroisoquinoline. The following protocol is a representative example of this transformation.

Experimental Protocol: Synthesis of 7-Aminoisoquinoline from 7-Nitroisoquinoline

Materials:

-

7-Nitroisoquinoline

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Standard laboratory glassware and equipment for hydrogenation

Procedure:

-

A solution of 7-nitroisoquinoline (200 mg, 1.15 mmol) in methanol (40 mL) is prepared.

-

To a suspension of 10% Pd/C (100 mg) in methanol (20 mL), the solution of 7-nitroisoquinoline is added.

-

The reaction system is degassed and then charged with hydrogen gas.

-

The reaction mixture is stirred at room temperature for 24.5 hours.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting residue is crude 7-aminoisoquinoline (150 mg, 90% yield), which can be used in subsequent reactions without further purification.

Biological Activities and Therapeutic Potential

The isoquinoline scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Derivatives of isoquinolin-7-amine, particularly 7-aminoisoquinoline-5,8-quinones, have shown promising anti-tumour effects on cancer cells. The cytotoxic activity of these compounds is often linked to their redox properties and lipophilicity. The following table summarizes the in vitro anticancer activity of various isoquinoline derivatives, highlighting the potential of this chemical class.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | More potent than chloroquine | Biopharmaceutics & Drug Disposition, 2007 |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | More potent than chloroquine | Biopharmaceutics & Drug Disposition, 2007 |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 panel | Average lgGI₅₀ = -5.18 | French-Ukrainian Journal of Chemistry, 2016 |

| 7-Iodo- and 7-bromo-4-aminoquinolines | P. falciparum (Chloroquine-resistant) | 3-12 nM | Journal of Medicinal Chemistry, 1998 |

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for isoquinolin-7-amine itself is not extensively characterized, the anticancer effects of related isoquinoline derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cancer progression. One such critical pathway is the AMPK/mTOR signaling cascade .

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key promoter of cell growth and proliferation. Some novel isoquinoline-based compounds have been identified as AMPK activators, leading to the inhibition of mTORC1 signaling. This mechanism provides a promising avenue for the development of anticancer therapeutics.

Figure 1: A simplified diagram of the AMPK/mTOR signaling pathway and the potential modulatory role of isoquinoline derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of isoquinolin-7-amine and its derivatives, various in vitro assays are employed. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Isoquinolin-7-amine derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the isoquinolin-7-amine derivative in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include appropriate controls (untreated cells and vehicle-treated cells).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

Conclusion

Isoquinolin-7-amine represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its derivatives have demonstrated significant biological activities, and their mechanism of action is beginning to be elucidated, with modulation of key signaling pathways such as the AMPK/mTOR cascade being a notable example. Further research, including detailed structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully exploit the therapeutic potential of this versatile molecule and its analogs in the fight against cancer and other diseases.

Spectroscopic Profile of Isoquinolin-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of Isoquinolin-7-amine. Due to the limited availability of experimentally-derived public data, this report leverages predictive methodologies based on established spectroscopic principles and data from analogous compounds to present an anticipated spectral profile. This includes predicted data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed, generalized experimental protocols for obtaining such spectra are also provided. This document aims to serve as a valuable resource for researchers utilizing Isoquinolin-7-amine in drug discovery and other scientific endeavors.

Chemical Structure and Properties

-

IUPAC Name: Isoquinolin-7-amine

-

Synonyms: 7-Aminoisoquinoline

-

Appearance: Expected to be a solid at room temperature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for Isoquinolin-7-amine. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.1 | s | 1H | H-1 |

| ~8.4 | d | 1H | H-3 |

| ~7.8 | d | 1H | H-4 |

| ~7.7 | d | 1H | H-5 |

| ~7.5 | s | 1H | H-8 |

| ~7.2 | dd | 1H | H-6 |

| ~4.0-5.0 | br s | 2H | -NH₂ |

Solvent: CDCl₃ Disclaimer: This is a predicted spectrum. Actual chemical shifts and coupling constants may vary.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | C-1 |

| ~148.0 | C-7 |

| ~143.0 | C-3 |

| ~135.0 | C-4a |

| ~129.0 | C-5 |

| ~125.0 | C-8a |

| ~122.0 | C-4 |

| ~118.0 | C-6 |

| ~110.0 | C-8 |

Solvent: CDCl₃ Disclaimer: This is a predicted spectrum. Actual chemical shifts may vary.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1590 - 1450 | Medium to Strong | C=C aromatic ring stretch |

| 1350 - 1250 | Strong | Aromatic C-N stretch |

| 900 - 650 | Strong, Broad | N-H wag |

| 850 - 750 | Strong | C-H out-of-plane bend |

Sample Preparation: KBr pellet or thin film Disclaimer: This is a predicted spectrum. Actual peak positions and intensities may vary.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 144 | High | [M]⁺ (Molecular Ion) |

| 117 | Moderate | [M - HCN]⁺ |

| 116 | Moderate | [M - HCN - H]⁺ |

| 89 | Low | [C₇H₅]⁺ |

Disclaimer: This is a predicted fragmentation pattern. Actual fragments and their relative intensities may vary based on the ionization method and instrument conditions.

Table 5: Predicted UV-Vis Spectral Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~230 | High | Ethanol | π → π* transition |

| ~280 | Medium | Ethanol | π → π* transition |

| ~330 | Low | Ethanol | n → π* transition |

Disclaimer: This is a predicted spectrum. Actual absorption maxima and molar absorptivities may vary.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of Isoquinolin-7-amine.

Materials:

-

Isoquinolin-7-amine

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Isoquinolin-7-amine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of approximately 220-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify peak multiplicities (singlet, doublet, triplet, etc.) and determine coupling constants (J) in Hz.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid Isoquinolin-7-amine.

Materials:

-

Isoquinolin-7-amine

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place approximately 1-2 mg of Isoquinolin-7-amine and 100-200 mg of dry KBr in an agate mortar.

-

Grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the collar of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of Isoquinolin-7-amine.

Materials:

-

Isoquinolin-7-amine

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure (Electron Ionization - EI):

-

Sample Introduction:

-

Prepare a dilute solution of Isoquinolin-7-amine in a volatile solvent.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positive ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Identify the molecular ion peak ([M]⁺) and major fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of Isoquinolin-7-amine.

Materials:

-

Isoquinolin-7-amine

-

Spectroscopic grade solvent (e.g., ethanol or methanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Isoquinolin-7-amine of a known concentration in the chosen solvent.

-

Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.2-0.8 a.u.).

-

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with a cuvette containing the sample solution.

-

Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance.

-

-

Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Visualization of Spectroscopic Workflow

References

An In-depth Technical Guide to the Early Synthesis of Isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological activities. The development of synthetic routes to access this important heterocyclic system has been a cornerstone of organic chemistry for over a century. This technical guide provides a detailed overview of the seminal, early methods for the synthesis of isoquinoline derivatives, focusing on the core principles, reaction mechanisms, and practical execution of these foundational reactions.

The Bischler-Napieralski Reaction

First reported in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2] The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by a dehydrating agent.[3] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[4]

The Bischler-Napieralski reaction is particularly effective for aromatic rings bearing electron-donating groups, which facilitate the electrophilic cyclization.[4][5] Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[4][5]

Reaction Mechanism

The mechanism of the Bischler-Napieralski reaction is generally accepted to proceed through one of two pathways, depending on the reaction conditions. Both pathways begin with the activation of the amide carbonyl by the dehydrating agent.

-

Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to form the dihydroisoquinoline.[2]

-

Mechanism II: Proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring.[2]

// Nodes for reactants and intermediates amide [label="β-Arylethylamide"]; activated_amide [label="Activated Amide\n(Imidoyl Phosphate/Chloride)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; nitrilium [label="Nitrilium Ion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; dihydroisoquinoline_cation [label="Cyclized Cation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; dihydroisoquinoline [label="3,4-Dihydroisoquinoline"];

// Edges representing the reaction flow amide -> activated_amide [label="+ POCl₃", fontcolor="#34A853"]; activated_amide -> nitrilium [label="- [OPO₂Cl₂]⁻", fontcolor="#EA4335"]; nitrilium -> dihydroisoquinoline_cation [label="Intramolecular\nElectrophilic\nAromatic Substitution", fontcolor="#4285F4"]; dihydroisoquinoline_cation -> dihydroisoquinoline [label="- H⁺", fontcolor="#EA4335"];

// Styling amide [fontcolor="#202124"]; dihydroisoquinoline [fontcolor="#202124"]; } dot Figure 1: General mechanism of the Bischler-Napieralski reaction.

Quantitative Data

The yield of the Bischler-Napieralski reaction is highly dependent on the substrate and the reaction conditions. The following table summarizes representative yields for the synthesis of various 3,4-dihydroisoquinolines.

| Starting β-Arylethylamide | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-(Phenethyl)acetamide | POCl₃ | Toluene | Reflux | Moderate | [5] |

| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | High | [6] |

| N-(Phenethyl)benzamide | P₂O₅ | Toluene | Reflux | Good | [7] |

| N-(4-Methoxyphenethyl)acetamide | Tf₂O, 2-chloropyridine | CH₂Cl₂ | 0 to RT | 87 | [8] |

Experimental Protocol

Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

-

Reaction Setup: To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene (10 mL/g of amide) is added phosphorus oxychloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are removed under reduced pressure.

-

Neutralization: The residue is carefully quenched with ice-water and then basified to pH 8-9 with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide.

-

Extraction: The aqueous layer is extracted three times with dichloromethane or chloroform.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

// Nodes for the workflow start [label="Starting Material:\nβ-Arylethylamide"]; dissolve [label="Dissolve in\nAnhydrous Solvent"]; add_reagent [label="Add Dehydrating Agent\n(e.g., POCl₃)"]; reflux [label="Heat to Reflux"]; monitor [label="Monitor by TLC"]; workup [label="Quench and Basify"]; extract [label="Extract with\nOrganic Solvent"]; purify [label="Purify\n(Chromatography/Recrystallization)"]; product [label="Final Product:\n3,4-Dihydroisoquinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing the workflow start -> dissolve; dissolve -> add_reagent; add_reagent -> reflux; reflux -> monitor; monitor -> workup; workup -> extract; extract -> purify; purify -> product; } dot Figure 2: Experimental workflow for the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[9][10] The Pictet-Spengler reaction is a special case of the Mannich reaction and is of great importance in the biosynthesis of many alkaloids.[9]

The reaction is typically carried out in the presence of a protic or Lewis acid.[11] Similar to the Bischler-Napieralski reaction, electron-donating groups on the aromatic ring facilitate the reaction, often allowing it to proceed under milder conditions.[12]

Reaction Mechanism

The reaction begins with the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Protonation of the Schiff base generates a highly electrophilic iminium ion, which then undergoes intramolecular electrophilic attack by the electron-rich aromatic ring to form a spirocyclic intermediate. Rearomatization through the loss of a proton yields the final tetrahydroisoquinoline product.

// Nodes for reactants and intermediates amine [label="β-Arylethylamine"]; aldehyde [label="Aldehyde/Ketone"]; schiff_base [label="Schiff Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; iminium_ion [label="Iminium Ion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; spirocycle [label="Spirocyclic Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; tetrahydroisoquinoline [label="Tetrahydroisoquinoline"];

// Edges representing the reaction flow amine -> schiff_base [label="+", fontcolor="#202124"]; aldehyde -> schiff_base; schiff_base -> iminium_ion [label="+ H⁺", fontcolor="#34A853"]; iminium_ion -> spirocycle [label="Intramolecular\nElectrophilic\nAromatic Substitution", fontcolor="#4285F4"]; spirocycle -> tetrahydroisoquinoline [label="- H⁺", fontcolor="#EA4335"];

// Styling amine [fontcolor="#202124"]; aldehyde [fontcolor="#202124"]; tetrahydroisoquinoline [fontcolor="#202124"]; } dot Figure 3: General mechanism of the Pictet-Spengler reaction.

Quantitative Data

The Pictet-Spengler reaction is known for its versatility and generally provides good to excellent yields, particularly with activated aromatic systems.

| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Tryptamine | Formaldehyde | HCl | Water | RT | High | [9] |

| Dopamine | Acetaldehyde | H₂SO₄ | Methanol | Reflux | Good | [13] |

| Phenethylamine | Benzaldehyde | TFA | CH₂Cl₂ | RT | Moderate | [9] |

| 2-(3,4-Dimethoxyphenyl)ethylamine | Glyoxylic acid | Formic Acid | Water | 100 °C | 85 | [13] |

Experimental Protocol

Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

-

Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of acetic acid and water (1:1).

-

Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and basify with a concentrated aqueous solution of ammonium hydroxide until a precipitate is formed.

-

Isolation: Collect the solid product by filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure 1-methyl-1,2,3,4-tetrahydro-β-carboline.

// Nodes for the workflow start [label="Starting Materials:\nβ-Arylethylamine & Aldehyde/Ketone"]; dissolve [label="Dissolve in\nAcidic Medium"]; react [label="Stir at RT or Heat"]; monitor [label="Monitor by TLC"]; workup [label="Basify to Precipitate"]; isolate [label="Filter and Wash Solid"]; purify [label="Recrystallize"]; product [label="Final Product:\nTetrahydroisoquinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing the workflow start -> dissolve; dissolve -> react; react -> monitor; monitor -> workup; workup -> isolate; isolate -> purify; purify -> product; } dot Figure 4: Experimental workflow for the Pictet-Spengler reaction.

The Pomeranz-Fritsch Reaction

Independently reported by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[14][15] The benzalaminoacetal is typically formed in situ from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[16]

The classical Pomeranz-Fritsch reaction often requires harsh acidic conditions, such as concentrated sulfuric acid, and may result in low yields.[16] Consequently, several modifications have been developed to improve the efficiency and substrate scope of this method.

Reaction Mechanism

The reaction proceeds in two main stages. First, the benzaldehyde and 2,2-dialkoxyethylamine condense to form a benzalaminoacetal (a Schiff base). In the presence of a strong acid, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring to form the isoquinoline nucleus after dehydration.

// Nodes for reactants and intermediates benzaldehyde [label="Benzaldehyde"]; aminoacetal [label="2,2-Dialkoxyethylamine"]; benzalaminoacetal [label="Benzalaminoacetal", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cyclized_intermediate [label="Cyclized Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; isoquinoline [label="Isoquinoline"];

// Edges representing the reaction flow benzaldehyde -> benzalaminoacetal [label="+", fontcolor="#202124"]; aminoacetal -> benzalaminoacetal; benzalaminoacetal -> cyclized_intermediate [label="+ H⁺, - ROH", fontcolor="#34A853"]; cyclized_intermediate -> isoquinoline [label="- H⁺, - ROH", fontcolor="#EA4335"];

// Styling benzaldehyde [fontcolor="#202124"]; aminoacetal [fontcolor="#202124"]; isoquinoline [fontcolor="#202124"]; } dot Figure 5: General mechanism of the Pomeranz-Fritsch reaction.

Quantitative Data

The yields of the Pomeranz-Fritsch reaction can be variable and are sensitive to the nature of the substituents on the benzaldehyde and the acid catalyst used.

| Benzaldehyde Derivative | 2,2-Dialkoxyethylamine | Acid Catalyst | Temperature | Yield (%) | Reference |

| Benzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | 160 °C | Low | [14] |

| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | 100 °C | Moderate | [16] |

| 4-Chlorobenzaldehyde | Aminoacetaldehyde diethyl acetal | PPA | 120 °C | Good | [16] |

| 3,4,5-Trimethoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | Methanesulfonic acid | RT | 52 (two steps) | [17] |

Experimental Protocol

Synthesis of Isoquinoline

-

Formation of Benzalaminoacetal: Mix benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.0 eq) and stir at room temperature for 1 hour.

-

Cyclization: Slowly add the crude benzalaminoacetal to concentrated sulfuric acid (10 eq) at 0 °C.

-

Reaction: After the addition is complete, the mixture is heated to 160 °C for several hours.

-

Work-up: The reaction mixture is cooled and carefully poured onto crushed ice.

-

Neutralization and Extraction: The aqueous solution is neutralized with a strong base (e.g., NaOH) and extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent, and the solvent is removed by distillation. The crude product can be further purified by vacuum distillation.

// Nodes for the workflow start [label="Starting Materials:\nBenzaldehyde & Aminoacetal"]; form_acetal [label="Form Benzalaminoacetal"]; add_to_acid [label="Add to Strong Acid"]; heat [label="Heat to High Temperature"]; workup [label="Pour onto Ice and Neutralize"]; extract [label="Extract with Organic Solvent"]; purify [label="Purify by Distillation"]; product [label="Final Product:\nIsoquinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing the workflow start -> form_acetal; form_acetal -> add_to_acid; add_to_acid -> heat; heat -> workup; workup -> extract; extract -> purify; purify -> product; } dot Figure 6: Experimental workflow for the Pomeranz-Fritsch reaction.

The Schlittler-Müller Modification

In 1948, E. Schlittler and J. Müller introduced a valuable modification to the Pomeranz-Fritsch reaction.[17] This variation utilizes a benzylamine and glyoxal hemiacetal as the starting materials, providing a more direct route to C1-substituted isoquinolines.[18] This modification often proceeds under milder conditions and can provide better yields compared to the original Pomeranz-Fritsch synthesis.

Reaction Mechanism

The Schlittler-Müller modification follows a similar mechanistic pathway to the Pomeranz-Fritsch reaction. The benzylamine condenses with the glyoxal hemiacetal to form an intermediate that, under acidic conditions, undergoes intramolecular cyclization and dehydration to afford the isoquinoline product.

// Nodes for reactants and intermediates benzylamine [label="Benzylamine"]; glyoxal_hemiacetal [label="Glyoxal Hemiacetal"]; intermediate [label="Condensation Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cyclized_intermediate [label="Cyclized Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; isoquinoline [label="1-Substituted Isoquinoline"];

// Edges representing the reaction flow benzylamine -> intermediate [label="+", fontcolor="#202124"]; glyoxal_hemiacetal -> intermediate; intermediate -> cyclized_intermediate [label="+ H⁺, - H₂O", fontcolor="#34A853"]; cyclized_intermediate -> isoquinoline [label="- H⁺, - ROH", fontcolor="#EA4335"];

// Styling benzylamine [fontcolor="#202124"]; glyoxal_hemiacetal [fontcolor="#202124"]; isoquinoline [fontcolor="#202124"]; } dot Figure 7: General mechanism of the Schlittler-Müller modification.

Quantitative Data

The Schlittler-Müller modification has been shown to be effective for a range of substituted benzylamines, leading to moderate to good yields of the corresponding isoquinolines.

| Benzylamine Derivative | Glyoxal Acetal | Acid Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Benzylamine | Glyoxal diethyl acetal | H₂SO₄ | Dioxane | Reflux | Moderate | [17] |

| 3,4-Dimethoxybenzylamine | Glyoxal hemiacetal | HCl | Ethanol | Reflux | Good | [1] |

| 4-Methoxybenzylamine | Glyoxal dimethyl acetal | PPA | 100 °C | Good | [1] | |

| 3,4,5-Trimethoxybenzylamine | Glyoxal semiacetal | Methanesulfonic acid | Acetonitrile | Reflux | 39-52 | [1] |

Experimental Protocol